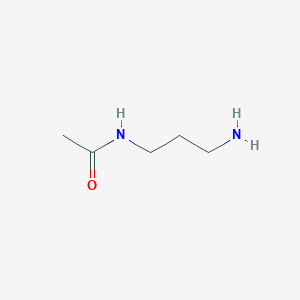
N-(3-aminopropyl)acetamide
Cat. No. B130360
M. Wt: 116.16 g/mol
InChI Key: YFZBPSXRYCOKCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04447429
Procedure details


A solution of N-(3-aminopropyl)acetamide (146 g) in dioxane (710 ml) was added to a solution of 97% sodium hydroxide (52 g) in water (620 ml) and then carbon disulfide (96 g) was added dropwise thereto over 35 minutes at -1° to 3° C. The mixture was stirred for 1 hour at 0° to 2° C. To the mixture containing sodium N-(3-acetamidopropyl)dithiocarbamate was added dropwise methyl iodide (179 g) over 35 minutes at 0° to 5° C. and then the resulting mixture was stirred for 3 hours at the same temperature. Dioxane was distilled off in vacuo from the reaction mixture and the residue was extracted with ethyl acetate (300 ml, 200 ml×4). The extracts were dried over magnesium sulfate and concentrated in vacuo to give oil of methyl N-(3-acetamidopropyl)dithiocarbamate (193.18 g).




Name
sodium N-(3-acetamidopropyl)dithiocarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
N[CH2:2]CCNC(=O)C.[OH-].[Na+].[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:21])[S-:20])(=[O:13])[CH3:12].[Na+].CI>O1CCOCC1.O.C(=S)=S>[C:11]([NH:14][CH2:15][CH2:16][CH2:17][NH:18][C:19](=[S:20])[S:21][CH3:2])(=[O:13])[CH3:12] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
146 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCNC(C)=O
|
|
Name
|
|
|
Quantity
|
52 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
710 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
620 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
sodium N-(3-acetamidopropyl)dithiocarbamate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NCCCNC([S-])=S.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
179 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
96 g
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 hour at 0° to 2° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred for 3 hours at the same temperature
|
|
Duration
|
3 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Dioxane was distilled off in vacuo from the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with ethyl acetate (300 ml, 200 ml×4)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
35 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NCCCNC(SC)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 193.18 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
